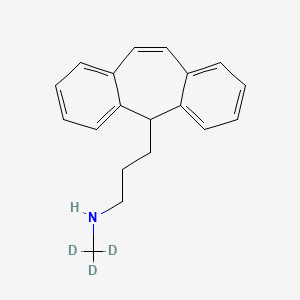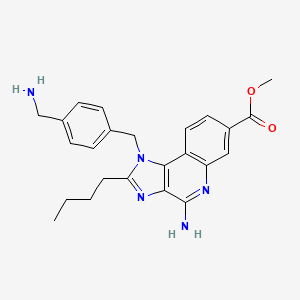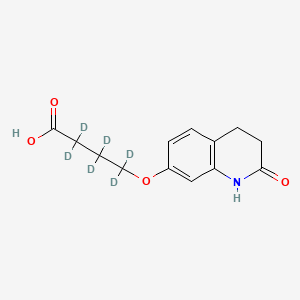
Aripiprazole metabolite-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aripiprazole metabolite-d6 is a deuterium-labeled version of the active metabolite of aripiprazole, an atypical antipsychotic drug. This compound is primarily used in pharmacokinetic studies to understand the metabolism and elimination of aripiprazole in the human body. The deuterium labeling helps in distinguishing the metabolite from the parent drug and other metabolites during analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aripiprazole metabolite-d6 involves the incorporation of deuterium atoms into the molecular structure of the active metabolite of aripiprazole. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and purity of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions: Aripiprazole metabolite-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs of the parent compound .
Scientific Research Applications
Aripiprazole metabolite-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and elimination of aripiprazole in the human body.
Drug Interaction Studies: Helps in understanding the interactions between aripiprazole and other drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Investigates the effects of aripiprazole and its metabolites on various biological systems .
Mechanism of Action
The mechanism of action of aripiprazole metabolite-d6 is similar to that of aripiprazole. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique receptor profile helps in stabilizing dopamine and serotonin levels in the brain, which is crucial for its antipsychotic effects. The deuterium labeling does not significantly alter the pharmacological activity of the compound but aids in its identification and quantification in biological samples .
Comparison with Similar Compounds
Dehydro-aripiprazole: The primary active metabolite of aripiprazole.
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action.
Cariprazine: An antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Uniqueness: Aripiprazole metabolite-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and analytical studies. The deuterium atoms help in differentiating the compound from other metabolites and the parent drug, making it a valuable tool in research .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)/i1D2,2D2,7D2 |
InChI Key |
JLLAHJYNQOJXOM-OIHJGMMVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


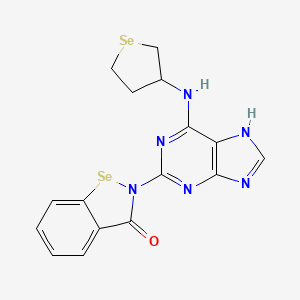

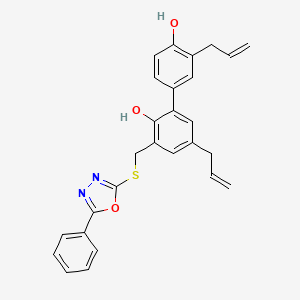
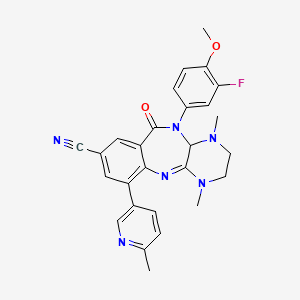
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
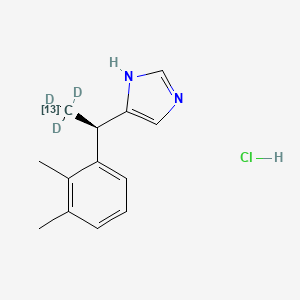
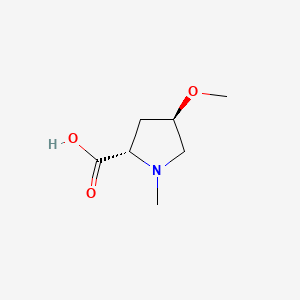
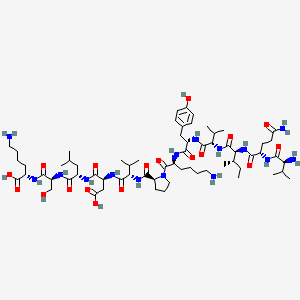
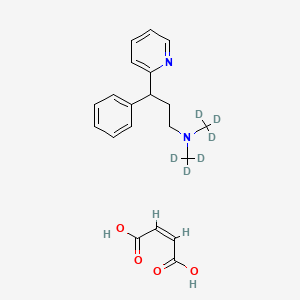
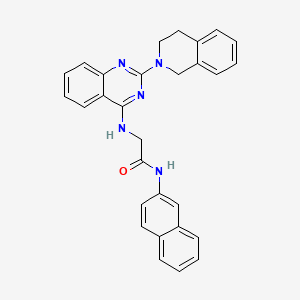
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
